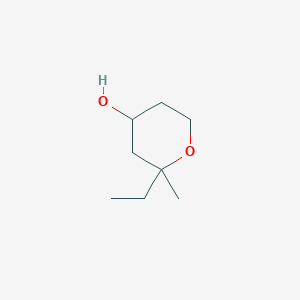

2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-ethyl-2-methyloxan-4-ol |

InChI |

InChI=1S/C8H16O2/c1-3-8(2)6-7(9)4-5-10-8/h7,9H,3-6H2,1-2H3 |

InChI Key |

INLJJUSJQMQLSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(CCO1)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 2 Ethyl 2 Methyltetrahydro 2h Pyran 4 Ol and Analogues

Established Reaction Pathways

Established methods for the synthesis of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol and its analogues primarily fall into two categories: concerted cyclization strategies and linear, multi-step sequences. Each approach presents distinct advantages and challenges in terms of efficiency, stereocontrol, and substrate scope.

Prins Cyclization Strategies

The Prins reaction, first reported by Kriewitz in 1899 and later explored by Prins, involves the acid-catalyzed condensation of an alkene with a carbonyl compound. beilstein-journals.orgsemanticscholar.org A significant breakthrough occurred in 1955 when Hanschke demonstrated the selective construction of the THP ring through the reaction of a homoallylic alcohol with an aldehyde or ketone in the presence of an acid. beilstein-journals.orgsemanticscholar.org This intramolecular variant, known as the Prins cyclization, has become a cornerstone for the synthesis of substituted tetrahydropyrans. researchgate.netnih.gov

The reaction is typically promoted by either a Brønsted or Lewis acid and proceeds through the formation of an oxocarbenium ion intermediate. researchgate.netnih.gov This key intermediate is then trapped by the tethered alkene in an endocyclic closure to form the tetrahydropyran (B127337) ring. semanticscholar.orgnih.gov

A wide array of catalyst systems has been developed and optimized for the Prins cyclization to improve yields, selectivity, and reaction conditions. These catalysts can be broadly categorized as Brønsted acids, Lewis acids, and heterogeneous solid-supported catalysts.

Brønsted Acids: Traditional Brønsted acids such as sulfuric acid and p-toluenesulfonic acid have been effectively used to catalyze the Prins cyclization. researchgate.netsci-hub.ru More recently, highly diastereoselective Brønsted superacid-catalyzed Prins cyclizations have also been reported. semanticscholar.orgnih.gov For instance, methanesulfonic acid (MsOH) and toluenesulfonic acid (TsOH) have been shown to efficiently mediate the reaction under mild, metal-free conditions. organic-chemistry.org Optimization studies have indicated that using MsOH in dichloromethane (B109758) at room temperature can provide high yields with excellent diastereoselectivity. organic-chemistry.org

Lewis Acids: A diverse range of Lewis acids have been employed to promote the Prins cyclization, offering unique reactivity and selectivity profiles. researchgate.net Common Lewis acids include tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), titanium(IV) chloride (TiCl₄), and indium(III) triflate (In(OTf)₃). beilstein-journals.orgsemanticscholar.orgnih.gov The choice of Lewis acid can significantly influence the stereochemical outcome of the reaction. For example, the use of SnBr₄ as a Lewis acid can lead to the formation of a solvent-separated ion pair, resulting in preferential equatorial addition of a bromide ion. nih.gov In contrast, reaction with TMSBr can lead to an intimate ion pair, resulting in exclusive axial addition. nih.gov Iron(III) chloride (FeCl₃) has been utilized for its ability to generate 4-hydroxy-substituted THPs with excellent stereoselectivity across a broad range of substrates under mild conditions. nih.gov

Heteropoly Acids (HPAs): Heteropoly acids, such as phosphotungstic acid (H₃PW₁₂O₄₀) and phosphomolybdic acid (H₃PMo₁₂O₄₀), have emerged as highly efficient and environmentally benign catalysts for the Prins cyclization. researchgate.nettandfonline.com These catalysts have been successfully used in both homogeneous and heterogeneous systems. researchgate.net Phosphomolybdic acid, for instance, effectively catalyzes the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature, affording tetrahydropyran-4-ol derivatives in high yields with all-cis-selectivity. researchgate.netorganic-chemistry.org

Solid Supports: To enhance catalyst recyclability and simplify product purification, significant research has focused on immobilizing acid catalysts on solid supports. researchgate.net Supported heteropoly acids, such as H₃PW₁₂O₄₀ on SiO₂, have demonstrated high activity and recyclability in the synthesis of Florol®, a structurally related tetrahydropyranol. researchgate.netx-mol.com Other solid acid catalysts investigated include ion-exchange resins, Fe-modified silica (B1680970), acid-modified clays (B1170129) (like montmorillonite), and various zeolites. researchgate.netsci-hub.ruresearchgate.net Iron-modified silica, prepared from iron chloride, has been shown to be an active catalyst for the Prins cyclization, with the presence of water positively influencing the selectivity towards the desired tetrahydropyranol. sci-hub.ru Mesoporous materials like Ce-MCM-41 have also been employed, demonstrating high conversion and selectivity in the synthesis of compounds with a tetrahydropyran framework. researchgate.netabo.fi

Interactive Data Table: Catalyst Systems in Prins Cyclization

| Catalyst Type | Specific Examples | Key Features |

|---|---|---|

| Brønsted Acids | H₂SO₄, p-TsOH, MsOH | Effective, metal-free, superacids offer high diastereoselectivity. researchgate.netsci-hub.ruorganic-chemistry.org |

| Lewis Acids | SnCl₄, BF₃·OEt₂, TiCl₄, FeCl₃, In(OTf)₃ | Wide applicability, can control stereochemistry based on counterion. beilstein-journals.orgsemanticscholar.orgnih.gov |

| Heteropoly Acids | H₃PW₁₂O₄₀, H₃PMo₁₂O₄₀ | Highly efficient, environmentally benign, can be used in water. researchgate.nettandfonline.com |

| Solid Supports | H₃PW₁₂O₄₀/SiO₂, Fe-modified silica, Zeolites, Montmorillonite clay | Recyclable, simplified purification, can influence selectivity. researchgate.netsci-hub.ruresearchgate.net |

The Prins cyclization generally exhibits a broad substrate scope, accommodating a variety of homoallylic alcohols and carbonyl compounds. researchgate.net The reaction is compatible with both aliphatic and aromatic aldehydes. uva.es However, the nature of the substituents on both reaction partners can influence the reaction's efficiency and stereochemical outcome.

For instance, in certain Brønsted acid-mediated reactions, homoallylic alcohols with electron-donating or electron-withdrawing groups on an aryl substituent are well-tolerated, though methoxy-substituted substrates have occasionally resulted in slightly lower yields. organic-chemistry.org The structure of the homoallylic alcohol also plays a crucial role. For example, Z-homoallylic alcohols can lead to the formation of tetrahydrofuran (B95107) byproducts through a competing five-membered transition state. semanticscholar.orgnih.gov

A significant limitation of the Prins cyclization is the potential for racemization and the formation of side products due to competing side reactions. beilstein-journals.orgnih.gov One major drawback is the possibility of an oxonia-Cope rearrangement, which can lead to racemization and the formation of symmetric tetrahydropyrans as side-chain exchange products. beilstein-journals.orgnih.gov This is particularly problematic with homoallylic alcohols that have electron-rich substituents on an aromatic ring. beilstein-journals.orgnih.gov Additionally, the stability of the intermediate oxocarbenium ion can be influenced by the substrate structure, which in turn affects the reaction pathway. nih.gov Strategies to overcome these limitations, such as using α-acetoxy ethers as precursors for the oxocarbenium ion, have been developed to prevent loss of optical purity. beilstein-journals.org

The mechanism of the Prins cyclization begins with the acid-catalyzed formation of an oxocarbenium ion from the aldehyde and homoallylic alcohol. uva.eswikipedia.org This electrophilic intermediate then undergoes an intramolecular attack by the alkene, leading to a tetrahydropyranyl cation. nih.gov The stereochemical outcome of the cyclization is largely determined by the geometry of the transition state. The reaction typically proceeds through a chair-like transition state where the substituents on the newly formed ring preferentially occupy equatorial positions to minimize steric interactions. semanticscholar.orgnih.gov

The formation of the key oxocarbenium ion is a critical step, and its stability and subsequent reactivity dictate the course of the reaction. uva.esnih.gov Isotopic labeling experiments have provided evidence for the role of a (Z)-oxocarbenium ion intermediate in racemization pathways via a 2-oxonia-Cope rearrangement. nih.gov The isomerization of the initially formed (E)-oxocarbenium ion to the (Z)-isomer can lead to a loss of stereochemical information. nih.gov

The final step of the reaction involves the trapping of the resulting carbocation by a nucleophile. wikipedia.org In the synthesis of 4-hydroxytetrahydropyrans, this nucleophile is typically water. researchgate.net The nature of the nucleophile and the reaction conditions can be modulated to generate a variety of 4-substituted tetrahydropyrans. wikipedia.org

Multi-Step Linear Syntheses

While the Prins cyclization offers a convergent approach, multi-step linear syntheses provide an alternative route to this compound and its analogs. These sequences involve the sequential construction of the carbon skeleton followed by cyclization.

Functional Group Interconversions during Synthesis

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. ub.eduimperial.ac.uk This approach is often employed in the synthesis of complex molecules like this compound to introduce or modify functional groups at various stages of the synthetic sequence. For instance, an alcohol functional group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution reactions. ub.edu

In the context of synthesizing substituted tetrahydropyranols, a common precursor is a ketone. The diastereoselective reduction of a corresponding tetrahydropyran-4-one can yield the desired alcohol. For example, the reduction of 2,2,6-trimethyl-6-vinyldihydro-2H-pyran-3(4H)-one can be achieved with high diastereoselectivity using specific reducing agents. The use of LiAl(tBuO)3H leads preferentially to the cis-linalool oxide, while L-selectride favors the formation of the trans-isomer. sci-hub.ru This highlights how the choice of reagent in a functional group interconversion step can control the stereochemical outcome of the final product.

Another relevant FGI is the oxidation of an alcohol to a ketone, which can be achieved using a variety of reagents, including chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. imperial.ac.uk This transformation can be a key step in a multi-step synthesis where the ketone is then subjected to further reactions, such as a Grignard addition to introduce additional substituents.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including oxygen-containing heterocycles like tetrahydropyrans. wikipedia.orgorganic-chemistry.orgmedwinpublishers.com This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct, such as ethylene. wikipedia.orgmedwinpublishers.com The functional group tolerance of these catalysts makes RCM a highly attractive strategy for the synthesis of complex molecules. organic-chemistry.orgmedwinpublishers.com

The synthesis of substituted dihydropyrans can be achieved through the RCM of acyclic precursors containing two terminal double bonds. For example, the RCM of a diallylic ether derivative can lead to the formation of a dihydropyran ring. The resulting unsaturated ring can then be hydrogenated to afford the corresponding tetrahydropyran. The efficiency of the RCM reaction can be influenced by the catalyst generation and the reaction conditions. For instance, second-generation Grubbs catalysts often exhibit higher activity and broader substrate scope compared to the first-generation catalysts. organic-chemistry.org

An example of RCM in the synthesis of a macrolactone containing a terminal vinyl group involves the esterification of a secondary alcohol with undec-10-enoyl chloride to create a diene precursor. Subsequent RCM under high dilution conditions using a Grubbs catalyst yields the desired macrolactone. nih.gov A similar strategy could be envisioned for the synthesis of a precursor to this compound, where a suitably substituted diene ether undergoes RCM to form the pyran ring.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Grubbs I | Diene Ester | Macrolactone | Moderate | nih.gov |

| Grubbs II | Diene Ester | Macrolactone | Higher | nih.gov |

Palladium(II)-Catalysed Cyclization Reactions

Palladium(II)-catalyzed cyclization reactions represent another important strategy for the synthesis of heterocyclic compounds, including tetrahydropyrans. nih.govnih.gov These reactions often proceed through an oxidative cyclization mechanism where a C-H bond is activated, followed by the formation of a new carbon-heteroatom bond. nih.gov

A notable example is the palladium(II)-mediated oxidative cyclization of β-hydroxyenones to produce 2,3-dihydro-4H-pyran-4-ones. nih.gov This transformation can be coupled with stereoselective aldol (B89426) reactions to generate the β-hydroxyenone precursors, allowing for the synthesis of stereochemically defined dihydropyranones. nih.gov The resulting dihydropyranone can then be further functionalized, for instance, through reduction of the ketone and the double bond, to yield substituted tetrahydropyranols.

The scope of palladium-catalyzed oxidative cyclizations is broad, and the specific reaction conditions, including the choice of oxidant and ligands, can influence the efficiency and selectivity of the reaction. For example, in the oxidative cascade cyclization of acrylanilides, a Pd(OAc)2/pyridine catalyst system with molecular oxygen as the oxidant has been shown to be effective. nih.gov Mechanistic studies suggest that these reactions can proceed through an intramolecular syn-amidopalladation pathway. nih.gov

Stereoselective and Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for the synthesis of this compound and its analogues is of paramount importance.

Chiral Catalyst-Mediated Approaches (e.g., Chiral Phosphoric Acids, Organocatalysts)

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. nih.govsemanticscholar.orgresearchgate.netnih.govresearchgate.net These catalysts can activate substrates through hydrogen bonding and create a chiral environment that directs the stereochemical outcome of the reaction. semanticscholar.org In the context of tetrahydropyran synthesis, CPAs could potentially be used to catalyze the asymmetric Prins cyclization or other cyclization reactions that form the pyran ring. The mechanism of CPA catalysis often involves a dual role where the phosphoric acid acts as both a Brønsted acid to activate the electrophile and a Lewis base to orient the nucleophile. semanticscholar.org

The application of chiral phosphoric acids has been demonstrated in the enantioselective transfer hydrogenation of various heterocycles, achieving high enantioselectivities. nih.gov While a direct application to the synthesis of this compound is not explicitly detailed in the provided context, the versatility of these catalysts suggests their potential utility in asymmetric approaches to this target molecule.

Organocatalysis, in general, offers a metal-free alternative for asymmetric synthesis. Chiral amines, thioureas, and other small organic molecules can be used to catalyze a variety of reactions with high enantioselectivity. The development of novel organocatalysts for the asymmetric synthesis of tetrahydropyrans remains an active area of research.

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the synthesis of polysubstituted tetrahydropyrans, where multiple stereocenters are present, achieving high diastereoselectivity is a significant challenge.

One effective strategy for the diastereoselective synthesis of trisubstituted tetrahydropyran-4-ones is the Prins cyclization of enecarbamates. bu.edu This methodology allows for the construction of the tetrahydropyran ring with a high degree of stereocontrol, leading to the formation of the all-cis-2,3,6-trisubstituted product. bu.edu The stereochemistry of the starting homoallylic alcohol, which can be prepared from optically pure epoxides, is transferred with high fidelity to the final product. bu.edu

Another approach to achieving diastereoselectivity is through the reduction of a cyclic ketone precursor. As mentioned earlier, the choice of reducing agent can have a profound impact on the diastereomeric ratio of the resulting alcohol. For instance, in the synthesis of linalool (B1675412) oxide isomers, the reduction of a ketone precursor with LiAl(tBuO)3H yielded the cis-isomer, while L-selectride favored the trans-isomer. sci-hub.ru

| Reaction | Substrate | Reagent/Catalyst | Major Product | Diastereoselectivity | Reference |

| Prins Cyclization | Enecarbamate | Lewis Acid | all-cis-Tetrahydropyran-4-one | High | bu.edu |

| Reduction | Tetrahydropyranone | LiAl(tBuO)3H | cis-Tetrahydropyranol | High | sci-hub.ru |

| Reduction | Tetrahydropyranone | L-Selectride | trans-Tetrahydropyranol | Moderate | sci-hub.ru |

Chemoenzymatic Strategies (e.g., Lipase-Mediated Resolution)

Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. Lipases are particularly useful enzymes in organic synthesis due to their ability to catalyze the kinetic resolution of racemic alcohols and esters with high enantioselectivity. mdpi.comnih.govrsc.org

Lipase-mediated kinetic resolution involves the selective acylation or hydrolysis of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, the resolution of racemic alcohols can be achieved by transesterification with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770).

In the context of substituted tetrahydropyranols, lipase-mediated resolution has been successfully applied to resolve racemic cis- and trans-linalool oxides. sci-hub.ru Different lipases exhibit different selectivities for the enantiomers. For instance, Candida rugosa lipase was found to be effective for the resolution of cis-linalool oxide, while lipase PS was the catalyst of choice for the trans-isomer. sci-hub.ru This enzymatic acetylation procedure allows for the preparation of enantiomerically enriched tetrahydropyranols.

| Enzyme | Substrate | Reaction | Product e.r. | Reference |

| Lipase PS | Racemic Ester | Hydrolysis | 96:4 | mdpi.com |

| Candida rugosa Lipase | cis-Linalool Oxide | Acetylation | High | sci-hub.ru |

| Lipase PS | trans-Linalool Oxide | Acetylation | High | sci-hub.ru |

Control of Absolute Stereochemistry and Enantioselectivity

The synthesis of specific stereoisomers of tetrahydropyrans (THPs), such as this compound, is of significant interest due to the distinct biological and olfactory properties of each enantiomer and diastereomer. Control over absolute stereochemistry is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

One prominent strategy involves the intramolecular oxa-Michael reaction, which can be rendered enantioselective by using chiral catalysts. whiterose.ac.uk For instance, chiral phosphoric acids have been successfully employed as catalysts in the asymmetric cyclization of precursors to yield substituted THPs with high enantioselectivity, reaching up to 99% enantiomeric excess (ee). whiterose.ac.uk This 'clip-cycle' approach involves first connecting an alcohol fragment with an aryl thioacrylate, followed by the chiral catalyst-mediated cyclization. whiterose.ac.uk The choice of reaction conditions, such as temperature and catalyst loading, can be critical and has been shown to sometimes cause an inversion of the product's absolute configuration. whiterose.ac.uk

Another approach utilizes chiral organocatalysts in asymmetric reactions between aldehydes and homoallylic alcohols. For the synthesis of chiral 2,4-disubstituted-tetrahydropyran-4-ol derivatives, (+)-camphor-10-sulphonic acid has been used as a chiral organocatalyst. google.com This method facilitates the creation of chirally enriched tetrahydropyranols, which are valuable in the fragrance industry. google.com

Furthermore, stereoselectivity in the synthesis of complex molecules containing the tetrahydropyran ring is often substrate-controlled or reagent-controlled. In the synthesis of the tetrahydropyran rings of the antitumor macrolide, (−)-Lasonolide A, stereoselective reductions were key. nih.gov For example, the reduction of a pyranone precursor using reagents like DIBAL-H (Diisobutylaluminium hydride) can proceed with high stereoselectivity to yield specific diastereomers of the corresponding pyranol. nih.gov The inherent stereochemistry of the starting materials, often derived from the chiral pool, guides the stereochemical outcome of subsequent transformations.

| Method | Catalyst/Reagent | Key Feature | Enantioselectivity/Diastereoselectivity | Ref |

| Asymmetric Intramolecular oxa-Michael | Chiral Phosphoric Acids (e.g., R-TRIP) | 'Clip-Cycle' strategy with thioacrylate precursors | Up to 99% ee | whiterose.ac.uk |

| Asymmetric Prins Cyclization | (+)-Camphor-10-sulphonic acid | Chiral organocatalysis for fragrance compounds | Produces chirally enriched products | google.com |

| Stereoselective Reduction | DIBAL-H, L-selectride | Reagent-controlled reduction of cyclic ketones | High diastereoselectivity | nih.gov |

Total Synthesis of Enantiopure Pyranol Building Blocks

A notable example is the role of the specific stereoisomer (2R,4S)-2-methyloxan-4-ol as an intermediate in the total synthesis of Diospongin B, a natural product exhibiting anti-osteoporotic properties. The synthesis of this enantiopure building block allows for the efficient construction of the complex core structure of the target natural product.

Similarly, the stereoselective synthesis of the tetrahydropyran rings of (−)-Lasonolide A showcases the intricate strategies employed to create enantiopure pyranol structures. nih.gov The synthesis begins with precursors derived from chiral starting materials, and a series of stereocontrolled reactions, including reductions and cyclizations, are used to build the substituted tetrahydropyran core. For instance, the synthesis of (2S,3R,4R,6S)-6-((Benzyloxy)methyl)-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-(hydroxymethyl)-3-methyltetrahydro-2H-pyran-4-ol was achieved through a sequence involving stereoselective reduction of a ketone precursor with L-selectride followed by reduction with LiAlH₄. nih.gov These multi-step sequences are designed to meticulously control the stereochemistry at each new chiral center, ultimately yielding a single, pure enantiomer of the desired pyranol building block.

| Target Natural Product | Pyranol Building Block Example | Synthetic Strategy Highlight | Ref |

| Diospongin B | (2R,4S)-2-methyloxan-4-ol | Use of a specific stereoisomer as a key intermediate | |

| (−)-Lasonolide A | (2S,3R,4R,6S)- and (2S,3R,4S,6S)-tetrahydropyran-4-ols | Multi-step synthesis with reagent-controlled stereoselective reductions | nih.gov |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of solvent-free reaction conditions and the development of reusable, sustainable catalysts. nih.gov

Solvent-Free Reaction Conditions

Performing organic reactions without solvents offers significant environmental benefits, including reduced pollution, lower costs, and simplified processes. cmu.edu This approach is particularly effective when coupled with microwave irradiation, which can accelerate reaction rates.

For the synthesis of tetrahydropyran derivatives, solvent-free methods have proven highly effective. An efficient and environmentally friendly Prins cyclization, a key reaction for forming the tetrahydropyran ring, can be achieved by simply grinding a homoallylic alcohol with an aldehyde in the presence of a catalytic amount of p-Toluenesulfonic acid (p-TSA) on a silica gel support. scite.ai This solvent-free protocol has been successfully applied to the synthesis of commercial tetrahydropyran-based fragrances like Florol®. scite.ai

In other instances, multicomponent reactions for synthesizing pyran derivatives have been conducted under solvent-free conditions at elevated temperatures (e.g., 80 °C), leading to excellent yields in very short reaction times. nih.gov These methods showcase a move towards cleaner and more atom-economical synthetic processes. cmu.edunih.gov

Catalyst Reuse and Sustainability

The development of sustainable catalysts that can be easily recovered and reused is a cornerstone of green chemistry. nih.gov In pyran synthesis, significant progress has been made using heterogeneous catalysts, which are in a different phase from the reactants and can be easily separated from the reaction mixture. nih.gov

Magnetic nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄), have emerged as highly efficient and reusable catalysts for the synthesis of 4H-pyran derivatives. researchgate.net These catalysts can be easily removed from the reaction medium using an external magnet and have been shown to be reusable for multiple cycles without a significant loss of catalytic activity. researchgate.netresearchgate.net Similarly, a bionanocatalyst comprising CuFe₂O₄ on a starch support has been used for the three-component synthesis of 4H-pyrans in ethanol, a greener solvent. royalsocietypublishing.org This catalyst was successfully recycled and reused six times with minimal decrease in its catalytic performance. royalsocietypublishing.org

The focus of this research is on creating catalysts that are not only efficient in terms of yield and reaction time but are also economical and eco-friendly, thereby aligning the synthesis of pyran derivatives with the principles of sustainability. nih.govnih.gov

| Green Chemistry Principle | Methodology | Catalyst/Conditions | Key Advantage | Ref |

| Solvent-Free Reactions | Prins Cyclization | p-TSA on silica gel; grinding | Environmentally friendly, simplified workup | scite.ai |

| Solvent-Free Reactions | Multicomponent Synthesis | Ionic liquid; 80 °C | High yields, short reaction times | nih.gov |

| Catalyst Reusability | Three-Component Synthesis | CuFe₂O₄@starch bionanocatalyst | Magnetic separation, reusable for 6+ cycles | royalsocietypublishing.org |

| Catalyst Sustainability | Multicomponent Synthesis | Copper ferrite (CuFe₂O₄) MNPs | High thermal stability, easy recovery | nih.govresearchgate.net |

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution and Derivatization (e.g., Aminolysis, Alcoholysis)

The reactivity of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol in nucleophilic substitution is centered on the tertiary alcohol at the C4 position.

Substitution Reactions: Direct nucleophilic substitution of the hydroxyl group is unfavorable because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. For substitution to occur, the hydroxyl group must first be activated by converting it into a better leaving group.

Activation via Protonation: In the presence of a strong acid (e.g., HBr), the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). This species can depart as a water molecule, generating a tertiary carbocation at C4. This carbocation can then be attacked by a nucleophile. This SN1-type mechanism can lead to a mixture of substitution and elimination products.

Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a sulfonate ester (tosylate, mesylate). These are excellent leaving groups, facilitating subsequent substitution by a wide range of nucleophiles. However, SN2 reactions at tertiary centers are sterically hindered, while SN1 reactions often compete with elimination. nih.gov

Derivatization (Alcoholysis): The hydroxyl group can be converted into an ether through processes like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Aminolysis: Direct reaction with amines is unlikely. However, if the hydroxyl group is first activated (e.g., as a tosylate), it can be displaced by an amine nucleophile to form a tertiary amine derivative.

| Derivatization Type | Reagents | Intermediate/Pathway | Product |

| Halogenation | HBr | SN1 via tertiary carbocation | 4-Bromo-2-ethyl-2-methyltetrahydro-2H-pyran |

| Ether Formation | 1. NaH; 2. R-X | Williamson Ether Synthesis | 4-Alkoxy-2-ethyl-2-methyltetrahydro-2H-pyran |

| Amination | 1. TsCl, Pyridine; 2. R₂NH | SN1/SN2 on Tosylate | 4-(Dialkylamino)-2-ethyl-2-methyltetrahydro-2H-pyran |

Reduction Reactions for Functional Group Modification

The this compound molecule is a saturated alcohol and ether, and its functional groups are generally resistant to reduction under standard conditions.

Hydroxyl Group: The tertiary alcohol cannot be reduced further.

Ether Linkage: The cyclic ether is stable to most common reducing agents, such as catalytic hydrogenation (H₂/Pd) and metal hydrides (NaBH₄, LiAlH₄).

Reductive Cleavage: The carbon-oxygen bond of the tetrahydropyran (B127337) ring can be cleaved under more forceful reductive conditions. This typically requires a combination of a Lewis acid and a strong reducing agent. For instance, treatment with LiAlH₄/AlCl₃ can effect the reductive opening of the tetrahydropyran ring. Studies on related 2-alkoxytetrahydropyrans have shown that reductive cleavage can lead to a mixture of products resulting from ring opening or cleavage of the exocyclic alkoxy group. cdnsciencepub.com For the internal ether bonds of the THP ring, this would result in a diol.

Ring-Opening and Rearrangement Reactions

The tetrahydropyran ring is generally stable but can undergo ring-opening or rearrangement reactions under acidic conditions.

Acid-Catalyzed Ring Opening: Protonation of the ether oxygen atom by a strong acid makes it susceptible to nucleophilic attack. A strong nucleophile (e.g., iodide from HI) can attack one of the adjacent carbons (C2 or C6), leading to the cleavage of a C-O bond and ring opening to form a substituted halo-alcohol.

Dehydration and Rearrangement: Treatment with strong, non-nucleophilic acids (e.g., concentrated H₂SO₄) can lead to the dehydration of the tertiary alcohol. This proceeds via an E1 mechanism, forming a tertiary carbocation at C4. This carbocation can then lose a proton from an adjacent carbon to form an alkene (a dihydropyran derivative). This carbocation intermediate could also potentially initiate skeletal rearrangements, although such reactions are highly dependent on the specific substrate and conditions. The formation of tetrahydropyran rings often involves the reverse of this process, such as the intramolecular ring-opening of epoxides followed by cyclization. nih.gov

Annulation and Cycloaddition Reactions (e.g., Phosphine-Catalyzed [3+3] Annulation, [4+2] Cycloaddition)

Annulation and cycloaddition reactions are powerful methods for constructing cyclic systems. However, the saturated and stable nature of this compound makes it an unsuitable substrate for these transformations, which typically require unsaturated precursors like dienes or dienophiles. Instead, these reactions are fundamental to the synthesis of the tetrahydropyran ring itself.

[4+2] Cycloaddition (Hetero-Diels-Alder Reaction): This is a key strategy for forming six-membered heterocyclic rings. nih.gov An electron-rich diene reacts with a dienophile containing a heteroatom (in this case, an aldehyde or ketone, which acts as a C=O dienophile) to form a dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran. This method allows for significant control over the stereochemistry of the resulting ring. acs.orgbohrium.com

Phosphine-Catalyzed Annulation: Nucleophilic phosphines can catalyze various annulation reactions to build heterocyclic rings. nih.gov For example, a [4+2] annulation between allenoates and imines is a known method for producing tetrahydropyridine (B1245486) derivatives, and analogous strategies can be envisioned for oxygen-containing rings. nih.govresearchgate.net These reactions proceed through zwitterionic intermediates generated by the addition of the phosphine (B1218219) to an activated alkene or alkyne.

While the target compound does not undergo these reactions, its structural motif is often the product of such synthetic strategies.

Photochemical and Thermal Reaction Pathways

The behavior of this compound under photochemical or thermal conditions is based on the reactivity of saturated ethers and alcohols.

Photochemical Reactions: Saturated ethers can undergo photochemical reactions upon UV irradiation. The primary process is often the homolytic cleavage of a C-H bond adjacent to the ether oxygen, forming a radical. This radical can then participate in subsequent reactions like dimerization, disproportionation, or reaction with other molecules. Alternatively, direct cleavage of a C-O bond can occur, though this typically requires higher energy.

Thermal Reactions: The tetrahydropyran ring is thermally stable. Decomposition would require very high temperatures (thermolysis). Computational studies on the thermal decomposition of related dihydropyran derivatives show that they can undergo retro-Diels-Alder reactions to yield products like formaldehyde (B43269) and butadiene. mdpi.comresearchgate.net While the fully saturated ring of this compound cannot undergo a concerted retro-cycloaddition, at extreme temperatures, fragmentation would likely proceed through non-selective radical chain mechanisms involving C-C and C-O bond cleavage.

Comparative Reactivity Studies with Analogous Compounds

A comprehensive search for direct comparative reactivity studies involving this compound and its structural analogs has not yielded specific experimental data. Research in this field tends to focus on other substitution patterns, such as 2,6-disubstituted tetrahydropyrans, which are often precursors to biologically active molecules.

In the absence of direct studies on this compound, a general understanding of the reactivity of analogous tetrahydropyranols can be inferred from existing literature on related compounds. The reactivity of the hydroxyl group at the 4-position would be expected to undergo typical alcohol reactions, such as oxidation to the corresponding ketone (2-ethyl-2-methyltetrahydro-2H-pyran-4-one), esterification, and etherification. The presence of the gem-dialkyl substitution at the 2-position would likely influence the conformational preferences of the tetrahydropyran ring and could sterically hinder reactions at neighboring positions.

For instance, studies on the reduction of 2,6-disubstituted tetrahydropyran-4-ones to the corresponding alcohols have shown that the stereochemical outcome is influenced by the nature of the substituents and the reducing agent used. It is plausible that similar stereoselective transformations could be applied to a ketone precursor of this compound.

Further research is required to isolate, synthesize, and characterize this compound and to systematically investigate its chemical reactivity in comparison to other structurally related tetrahydropyranols.

Advanced Analytical Methodologies for Research on 2 Ethyl 2 Methyltetrahydro 2h Pyran 4 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural characterization of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol, providing detailed information on its atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOE, COSY for Stereochemical Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are necessary to assign all proton and carbon signals and to determine the relative stereochemistry of the substituents on the pyran ring.

Given the structure, the ¹H NMR spectrum would present distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the alcohol proton (a singlet, which can exchange with D₂O), and the protons on the heterocyclic ring. The ¹³C NMR spectrum would similarly show eight unique carbon signals corresponding to the molecular structure.

To resolve complex signal overlap and establish connectivity, 2D NMR techniques are employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. longdom.org It would be crucial for tracing the proton network within the pyran ring and confirming the connectivity of the ethyl group. For instance, cross-peaks would appear between the protons at C3 and C4 (if the alcohol proton is not considered), and between the protons at C5 and C6.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE experiments are essential for determining the stereochemistry, specifically the cis/trans relationship between the substituents at the C2 and C4 positions. longdom.org An NOE correlation (through-space interaction) between the axial protons of the ethyl/methyl groups at C2 and the axial proton at C4 would suggest a specific diastereomer. For example, observing an NOE between the C2-methyl group and an axial proton at C6 would help define the chair conformation of the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C2-CH₃ | ~1.1-1.3 (s) | ~20-25 | Singlet due to no adjacent protons. |

| C2-CH₂CH₃ | ~1.4-1.7 (q) | ~28-33 | Quartet from coupling to ethyl's CH₃. |

| C2-CH₂CH ₃ | ~0.8-1.0 (t) | ~7-10 | Triplet from coupling to ethyl's CH₂. |

| C3-H₂ | ~1.5-1.9 (m) | ~38-42 | Complex multiplet, diastereotopic protons. |

| C4-OH | Variable (s, br) | - | Broad singlet, position depends on concentration. |

| C4-CH₃ | ~1.2-1.4 (s) | ~25-30 | Singlet. |

| C5-H₂ | ~1.4-1.8 (m) | ~30-35 | Complex multiplet, diastereotopic protons. |

| C6-H₂ | ~3.4-3.8 (m) | ~60-65 | Protons adjacent to the ring oxygen are deshielded. |

| C2 | - | ~70-75 | Quaternary carbon attached to oxygen. |

| C4 | - | ~65-70 | Quaternary carbon bearing the hydroxyl group. |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., HRMS, GC-MS, LC-MS, IMS-HRMS) for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of this compound, as well as its fragmentation patterns, which aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise mass of the molecular ion. For this compound (C₈H₁₆O₂), the expected exact mass is approximately 144.11503 Da. This high-accuracy measurement confirms the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful hyphenated technique for separating volatile compounds and analyzing them by mass spectrometry. nih.gov GC-MS is ideal for analyzing the purity of this compound and separating its potential stereoisomers. nih.gov The electron ionization (EI) mass spectrum would likely show characteristic fragmentation patterns, including the loss of a water molecule (M-18), an ethyl radical (M-29), or a methyl radical (M-15).

Liquid Chromatography-Mass Spectrometry (LC-MS): For monitoring the synthesis of the compound in real-time, LC-MS is invaluable. It allows for the analysis of reaction mixtures without extensive sample cleanup, providing data on the consumption of reactants and the formation of products and byproducts.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z Value (Predicted) | Fragment Identity | Notes |

| 144 | [M]⁺ | Molecular ion (low intensity in EI) |

| 129 | [M-CH₃]⁺ | Loss of a methyl group |

| 126 | [M-H₂O]⁺ | Loss of water from the alcohol |

| 115 | [M-C₂H₅]⁺ | Loss of the ethyl group |

| 97 | [M-H₂O-C₂H₅]⁺ | Subsequent loss of water and ethyl group |

| 59 | [C₃H₇O]⁺ | Fragment containing C4, its methyl, and OH group |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the key alcohol and ether functionalities.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. tutorchase.com Strong C-H stretching vibrations from the ethyl and methyl groups would appear around 2950-2850 cm⁻¹. pressbooks.pubopenstax.org A distinct C-O stretching vibration for the cyclic ether would be observed in the 1150-1050 cm⁻¹ region, while the C-O stretch from the tertiary alcohol would appear in a similar range. tutorchase.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations would be strong, providing a detailed fingerprint of the molecule's hydrocarbon framework.

Interactive Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3600–3200 | O–H stretch | Alcohol | Strong, Broad |

| 2950–2850 | C–H stretch | Alkane (CH₂, CH₃) | Strong |

| 1470–1450 | C–H bend | Alkane (CH₂, CH₃) | Medium |

| 1150–1050 | C–O stretch | Cyclic Ether / Tertiary Alcohol | Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is most effective for compounds containing chromophores, such as conjugated π-systems or aromatic rings. The structure of this compound consists solely of saturated alkyl groups, an ether, and an alcohol. As it lacks any chromophores, it is not expected to exhibit significant absorbance in the typical UV-Vis range (200–800 nm). Therefore, UV-Vis spectroscopy is generally not a useful technique for the direct structural analysis or quantification of this particular compound.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating this compound from reaction impurities and for isolating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, purification, and analysis of moderately polar compounds like this compound. Due to the presence of two stereocenters (at C2 and C4), the compound can exist as four possible stereoisomers (two pairs of enantiomers).

Purity Analysis: Reverse-phase HPLC, using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, would be effective for assessing the chemical purity of a sample. Non-polar impurities would elute earlier, while more polar impurities would be retained longer than the target compound.

Isomer Separation: The separation of stereoisomers requires a chiral stationary phase (CSP). Chiral HPLC is the definitive method for separating the enantiomeric pairs. By carefully selecting the appropriate chiral column and mobile phase, it is possible to resolve all four stereoisomers, allowing for their individual isolation and characterization. This separation is critical for studies where the biological activity or chemical properties of a single isomer are of interest.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound and its derivatives. It is primarily used for separating and quantifying the components of a mixture. In the context of pyran derivatives, GC, often coupled with a mass spectrometer (GC/MS), allows for the precise identification of isomers and impurities.

The methodology involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. For pyran alcohols, non-polar or semi-polar capillary columns, such as those with a 5% Phenyl methyl siloxane stationary phase, are typically employed. nist.gov

Research on analogous compounds, such as 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, demonstrates the utility of GC in monitoring synthesis reactions and assessing product purity. researchgate.net The retention time of the compound is a key identifier, though it can sometimes overlap with other volatile substances, necessitating the use of mass spectrometry for unambiguous identification. nih.govresearchgate.net Derivatization techniques can also be employed to enhance the volatility and chromatographic behavior of alcohol-containing compounds like pyranols. nih.govresearchgate.net

Table 1: Illustrative GC Parameters for Analysis of a Related Pyran Derivative

| Parameter | Value |

| Column Type | Capillary |

| Stationary Phase | 5% Phenyl methyl siloxane |

| Column Length | 30 m |

| Column Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Carrier Gas | Helium |

| Injector Temperature | 240°C |

| Detector Temperature (FID) | 250°C |

| Oven Temperature Program | Initial 50°C, ramp at 3 K/min to 250°C |

| Retention Index (I) | 1200 |

Note: This data is based on the analysis of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- and serves as a representative example. nist.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for monitoring the progress of organic reactions, including the synthesis of this compound. libretexts.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.

The process involves spotting the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber with a solvent or solvent mixture (the eluent). By capillary action, the eluent moves up the plate, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. chemistryhall.com This differential migration results in the separation of the components into distinct spots. youtube.com

For pyran derivatives, a common mobile phase system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. After development, the spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent such as potassium permanganate. nih.govyoutube.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions and helps in its identification. libretexts.orgyoutube.com TLC is particularly useful in determining the completion of reactions, such as the acid-catalyzed Prins cyclization used to synthesize tetrahydropyranols.

Thermoanalytical Methods (e.g., TGA) for Material Characterization related to Synthesis

Thermoanalytical methods, particularly Thermogravimetric Analysis (TGA), are crucial for characterizing the thermal stability and composition of materials, especially catalysts used in the synthesis of this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

X-ray Diffraction (XRD) for Solid-State Structure and Catalyst Characterization

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the solid-state structure of crystalline materials. It is extensively applied in the characterization of both the final pyran derivative products if they are crystalline and, more commonly, the heterogeneous catalysts used in their synthesis. researchgate.netgrowingscience.com

When characterizing catalysts, XRD provides information on the crystalline phases present, the crystallite size, and the degree of crystallinity. growingscience.commdpi.com For example, in the synthesis of pyran derivatives using catalysts like KOH-loaded calcium oxide, XRD patterns can identify the distinct crystal phases of Ca(OH)₂, CaO, and K₂O, confirming the successful loading of the active component. growingscience.com Similarly, for iron-modified silica catalysts, XRD analysis can confirm the interaction between the iron modifier and the silica support and identify the formation of specific iron oxide phases upon calcination. researchgate.net The presence of ill-defined peaks in an XRD pattern can suggest the formation of very small nanoparticles or an amorphous structure. researchgate.net This information is vital for understanding the catalyst's structure-activity relationship.

X-ray Fluorescence (XRF) for Elemental Composition of Catalysts

X-ray Fluorescence (XRF) is an analytical technique used to determine the elemental composition of materials. spectronxray.ru It is particularly valuable for the characterization of heterogeneous catalysts employed in the synthesis of this compound, as the presence and concentration of specific elements are critical to catalytic activity. jchemlett.com

The method involves irradiating a sample with high-energy X-rays, which causes the atoms in the sample to emit characteristic "fluorescent" X-rays. youtube.com By measuring the energy and intensity of these emitted X-rays, the identity and quantity of the elements present can be determined. youtube.com XRF is used to confirm the successful incorporation and quantify the amount of active metals in catalysts, such as iron in Fe-modified silica used for Prins cyclization reactions. researchgate.net It can also detect impurities that might affect the catalyst's performance. spectronxray.ru The technique requires minimal sample preparation and is non-destructive, making it an efficient tool for quality control and catalyst development. spectronxray.ruyoutube.com

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., DFT) for Reaction Path Analysis

Quantum mechanical (QM) calculations are fundamental to modern chemistry, offering insights into the electronic structure of molecules. libretexts.orgwiley.com Methods like Density Functional Theory (DFT) have become indispensable for their balance of accuracy and computational cost, making them ideal for studying complex organic molecules. nih.govmdpi.com

For 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol, DFT could be employed to analyze the reaction pathways for its synthesis or decomposition. For instance, the cyclization of a precursor hydroperoxyl-alkyl radical to form the tetrahydropyran (B127337) ring is a type of reaction that has been studied using these methods. researchgate.net DFT calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. wiley.com This involves optimizing the geometry of all species along the reaction coordinate—reactants, intermediates, transition states, and products—to understand the step-by-step mechanism. The choice of functional and basis set, such as M06-2X/6-311++G(d,p), is crucial for obtaining accurate results for the ro-vibrational properties and energies of each stationary point. researchgate.net

Hypothetical DFT Data for a Reaction Step

The table below illustrates the type of data that could be generated from a DFT study on a hypothetical reaction involving this compound. The energies are relative to the reactant state.

| Species | Method/Basis Set | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant Complex | B3LYP/6-31G(d) | 0.00 | 0.00 |

| Transition State | B3LYP/6-31G(d) | +21.5 | +23.0 |

| Product | B3LYP/6-31G(d) | -15.2 | -14.5 |

Modeling of Transition States and Energy Barriers

A key application of QM calculations is the modeling of transition states, which are the highest-energy structures along a reaction pathway. openstax.org The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡), which determines the rate of a reaction. openstax.orgwikipedia.org

Computational modeling can precisely locate the geometry of a transition state for a reaction involving this compound. This structure is not a stable molecule but an unstable, fleeting arrangement of atoms that cannot be isolated experimentally. openstax.org By calculating its energy, chemists can predict reaction rates and understand how changes to the molecular structure or reaction conditions might affect them. For many organic reactions, activation energies typically fall within the range of 40 to 150 kJ/mol. openstax.org Methods such as B3LYP/6-31G(d) have been used to compute reaction energetics and have shown that transition state distortion energies often correlate with activation energies. acs.org

Prediction of Conformational Preferences and Stereoisomer Stability

Molecules are not static; they exist as an ensemble of different three-dimensional shapes or conformations. This compound, with its substituted ring, can adopt several conformations, such as chair and boat forms, with the substituents (ethyl, methyl, and hydroxyl groups) in either axial or equatorial positions.

Computational methods can predict the relative energies of these different conformations to determine which is the most stable and therefore most populated. nih.gov Furthermore, the carbon at position 4 bearing the hydroxyl group is a stereocenter, meaning the molecule exists as two enantiomers (R and S). The ethyl and methyl groups at position 2 also create a stereocenter. This results in multiple diastereomers. Quantum chemistry calculations can be used to determine the relative stability of these different stereoisomers by computing their ground-state energies. This information is crucial for understanding the molecule's physical properties and biological activity.

Example of Predicted Stereoisomer Stability

This table provides a hypothetical comparison of the relative stability of two diastereomers of this compound, calculated using a common DFT method.

| Stereoisomer | Computational Method | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |

| (2R, 4R) | M06-2X/def2-TZVP | 0.00 | 75.3 |

| (2R, 4S) | M06-2X/def2-TZVP | +0.85 | 24.7 |

Investigation of Catalytic Mechanisms and Synergistic Effects

Computational chemistry is a powerful tool for elucidating the mechanisms of catalyzed reactions. mdpi.com For a molecule like this compound, catalysts could be used in its synthesis or to promote its conversion into other valuable chemicals. DFT calculations can model the interaction between the molecule (substrate) and a catalyst.

This modeling can reveal how the catalyst lowers the activation energy of a reaction. For example, it can show how a catalyst binds to the hydroxyl group, making it a better leaving group, or how it facilitates ring-opening. These studies can also investigate synergistic effects, where multiple components of a catalytic system work together to enhance reaction efficiency. By understanding these mechanisms at a molecular level, more effective catalysts can be designed.

AI-Driven Approaches for Synthetic Route Prediction and Optimization

Molecular Dynamics Simulations for Reactivity Prediction

While quantum mechanics is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. nih.govacs.org MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For this compound, an MD simulation could model its behavior in a solvent, such as water. This would provide insights into how the molecule moves, rotates, and changes conformation over nanoseconds or microseconds. nih.gov Reactive MD simulations, using force fields like ReaxFF, can even model chemical reactions by allowing bonds to form and break. This approach can be used to predict reactivity by simulating the conditions under which the molecule might decompose or react with other species in its environment, offering a dynamic complement to the static picture provided by QM calculations. nih.govacs.org

Role As a Synthetic Building Block in Complex Chemical Architectures

Precursor in Natural Product Synthesis

The tetrahydropyran (B127337) (THP) ring is a core structural feature in numerous natural products, many of which exhibit significant biological activity. mdpi.comnih.gov Synthetic chemists have therefore developed a wide array of strategies to construct this ring system, often relying on precursors analogous to 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol. These methods allow for precise control over the stereochemistry of the final product. rsc.org

Key strategies for the synthesis of THP-containing natural products include:

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form a functionalized tetrahydropyran. organic-chemistry.orgresearchgate.net It is a powerful tool for establishing the core ring structure with defined stereochemistry.

Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol onto an α,β-unsaturated carbonyl system is a common method for forming the THP ring. The stereochemical outcome can often be controlled by the reaction conditions. mdpi.comnih.gov

Hetero-Diels-Alder Cycloaddition: This cycloaddition reaction between a diene and an aldehyde provides an efficient pathway to highly functionalized dihydropyrans, which can then be converted to the saturated THP ring. nih.govbohrium.com

Radical Cyclizations: Free-radical-mediated cyclizations of appropriately configured precursors offer another mild and efficient method for constructing the tetrahydropyran skeleton. mdpi.com

The following table summarizes the application of substituted tetrahydropyrans as precursors in the synthesis of several complex natural products.

| Natural Product | Key Tetrahydropyran Intermediate Strategy | Description |

| Neopeltolide | Prins Cyclization, Oxa-Michael Addition, Hetero-Diels-Alder | A marine macrolide with potent antiproliferative properties. Its synthesis has been a target for many research groups, showcasing various methods for THP ring formation. mdpi.comnih.gov |

| Morinols | Evans Aldol (B89426)–Prins Strategy | Isolated from Morina chinensis, these compounds contain 2,3,5-trisubstituted THP rings and exhibit antiproliferative and antimicrobial activity. acs.org |

| Clavosolides | Not Specified | These natural products feature two 2,3,4,6-tetrasubstituted THP rings within their structure. acs.org |

| Leucascandrolide A | Sequential SE' Reactions | A marine natural product whose synthesis involves the construction of a bis-tetrahydropyran core. researchgate.net |

Scaffold for Novel Heterocyclic Systems

The tetrahydropyran ring serves as a robust scaffold for the development of new heterocyclic systems, particularly in the field of medicinal chemistry and drug discovery. The three-dimensional structure of the THP ring is considered a desirable feature for modern drug candidates. nih.gov By chemically modifying the functional groups on a pre-formed THP ring, chemists can generate libraries of diverse molecules for biological screening. nih.gov

A 4-hydroxytetrahydropyran, such as this compound, is an ideal starting point for such diversification. The hydroxyl group can be readily converted into other functionalities, for instance:

Azide (B81097): The alcohol can be transformed into an azide, which can then participate in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form triazole-containing heterocyclic systems. nih.gov

Amine: Reduction of the azide or other nitrogen-containing functional groups yields an amine. This amine can then be acylated, alkylated, or used in other reactions to build a wide range of nitrogen-containing heterocycles. nih.gov

This scaffold-based approach allows for the systematic exploration of the chemical space around the tetrahydropyran core, facilitating the discovery of new bioactive compounds.

| Functional Group Transformation | Subsequent Reaction | Resulting Heterocyclic System |

| Alcohol to Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition | Triazole-linked Tetrahydropyrans |

| Azide to Amine | Acylation/Cyclization | Fused or Substituted Nitrogen Heterocycles |

| Alcohol to Leaving Group | Nucleophilic Substitution | Ether- or Carbon-linked Heterocycles |

Intermediates for Polymeric or Advanced Material Precursors

The stability of the tetrahydropyran ring makes it an attractive component for incorporation into polymers and advanced materials. While direct applications of this compound in this area are not extensively documented, the properties of the THP scaffold suggest its potential utility.

Tetrahydropyran itself has been investigated as a solvent for cationic polymerization, highlighting its inertness under these demanding conditions. google.com This stability is a crucial attribute for any monomer or building block intended for polymer synthesis. Furthermore, THP is recognized as a green solvent that can be derived from biomass and has shown efficacy in dissolving common plastics, indicating its relevance in sustainable materials science. rsc.org

The hydroxyl group of this compound could be functionalized to introduce polymerizable groups, such as acrylates or styrenes. The resulting monomers could then be polymerized to create materials with the THP unit embedded in the polymer backbone or as a pendant group. Such polymers might exhibit unique thermal or mechanical properties conferred by the bulky, saturated heterocyclic ring.

Chiral Auxiliaries and Ligands Derivation

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov

Given that this compound possesses two stereocenters (at the C2 and C4 positions), it has the potential to be resolved into its enantiomers and subsequently used to develop new chiral auxiliaries. The general principle involves:

Attachment: The hydroxyl group of the enantiomerically pure tetrahydropyran derivative is attached to a prochiral substrate, for example, through an ester or amide linkage.

Stereoselective Reaction: The bulky and stereochemically defined tetrahydropyran ring then directs the approach of a reagent to one face of the substrate, leading to a highly stereoselective transformation (e.g., alkylation or aldol reaction).

Removal: After the reaction, the chiral auxiliary is cleaved from the product and can be recovered for reuse. wikipedia.org

Similarly, chiral alcohols are valuable starting materials for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. nih.govnih.gov An enantiomerically pure form of this compound could be converted into a chiral phosphine (B1218219) ligand, for example. Such ligands are crucial for achieving high enantioselectivity in reactions like asymmetric hydrogenation. nih.gov The specific stereochemical environment created by the substituted THP backbone would influence the catalytic activity and selectivity of the resulting metal complex.

Environmental Chemical Fate and Transformation Pathways

Biotic Transformation Pathways (e.g., Biodegradation by Microorganisms)

Biotic transformation, particularly biodegradation by microorganisms, is a primary pathway for the removal of many organic chemicals from the environment.

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) concluded that 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol (a synonym for 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol) was found not to be Persistent, Bioaccumulative, and Toxic (PBT) according to the standards of the International Fragrance Association (IFRA). researchgate.net This suggests that the compound is not expected to persist in the environment, implying that it is likely biodegradable. However, the specific microorganisms, metabolic pathways, and degradation rates have not been detailed in publicly available literature.

For structurally related cyclic ethers like tetrahydrofuran (B95107) (THF), biodegradation often involves an initial hydroxylation of the ring, followed by ring cleavage and further metabolism. While these pathways are established for simpler cyclic ethers, it is not confirmed that this compound follows a similar degradation route. The presence of ethyl and methyl substituents on the tetrahydropyran (B127337) ring may influence the rate and pathway of biodegradation.

| Transformation Pathway | Description | Significance |

| Biodegradation | Likely occurs, as the compound is not considered persistent. Specific pathways and microorganisms are not identified. | Considered a significant removal mechanism from the environment. |

Environmental Persistence and Mobility Studies

The persistence and mobility of a chemical determine its potential to remain in the environment and move between different environmental compartments such as soil, water, and air.

Mobility: The mobility of a chemical in soil and water is influenced by its water solubility and its tendency to adsorb to soil organic carbon and clay particles. The octanol-water partition coefficient (Log Kow) is often used as an indicator of a chemical's potential for sorption. While an experimental Log Kow for this compound is not readily available, its structure suggests moderate water solubility. This would imply that the compound may have some potential for mobility in soil and could be transported to groundwater. However, without specific soil sorption/desorption studies (e.g., Koc values), its actual mobility cannot be definitively determined.

| Parameter | Finding | Source |

| Persistence | Not considered persistent. | RIFM Safety Assessment researchgate.net, Environment Canada ewg.org |

| Bioaccumulation | Not suspected to be bioaccumulative. | Environment Canada ewg.org |

| Mobility in Soil | Data not available. Potential for some mobility based on structure. | - |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

The presence of two stereocenters in 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol (at C2 and C4) necessitates the development of synthetic methods that can control the relative and absolute stereochemistry of the molecule. Future research should prioritize the development of novel stereoselective synthetic strategies.

One promising avenue is the application of asymmetric Prins cyclizations. organic-chemistry.orgntu.edu.sg The Prins reaction, a classic method for constructing tetrahydropyran (B127337) rings, has seen significant advancements through the use of chiral catalysts. ntu.edu.sg Future work could focus on designing catalysts that are specifically tailored to accommodate the steric bulk of the ethyl and methyl groups at the C2 position, thereby achieving high diastereoselectivity and enantioselectivity.

Another area ripe for exploration is the use of organocatalysis. Chiral Brønsted acids have emerged as powerful tools for promoting asymmetric cyclizations. uva.es Investigating a range of chiral phosphoric acids or other Brønsted acid catalysts for the cyclization of a suitable homoallylic alcohol precursor with an aldehyde could lead to highly enantiomerically enriched products.

Furthermore, substrate-controlled diastereoselective methods warrant investigation. By incorporating a chiral auxiliary into the starting material, it may be possible to direct the stereochemical outcome of the cyclization reaction. Subsequent removal of the auxiliary would provide access to specific stereoisomers of this compound.

| Synthetic Strategy | Potential Catalyst/Reagent | Anticipated Outcome |

| Asymmetric Prins Cyclization | Chiral Lewis Acids (e.g., In(OTf)₃ with chiral ligands) | High diastereo- and enantioselectivity |

| Organocatalytic Cyclization | Chiral Brønsted Acids (e.g., SPINOL-derived phosphoric acids) | Enantiomerically enriched tetrahydropyranols |

| Substrate-Controlled Synthesis | Homoallylic alcohol with a chiral auxiliary | Diastereomerically pure products |

Exploration of Underutilized Reactivity Profiles

The reactivity of the hydroxyl group at the C4 position and the ether linkage within the tetrahydropyran ring of this compound remain largely unexplored. Future studies should aim to delineate the reactivity of this compound under various conditions.

Investigations into the oxidation of the C4 hydroxyl group could provide access to the corresponding tetrahydropyran-4-one, a potentially valuable synthetic intermediate. A variety of modern, mild oxidation reagents could be screened to identify optimal conditions that avoid side reactions.

Conversely, the reduction of the hydroxyl group would yield 2-ethyl-2-methyltetrahydro-2H-pyran. Exploring stereoselective reduction methods, potentially guided by the existing stereochemistry at C2, could be a fruitful area of research.

The ether linkage, while generally stable, can be cleaved under specific conditions. Investigating the ring-opening reactions of this compound with strong acids or other reagents could reveal novel reaction pathways and provide access to functionalized acyclic compounds.

Advanced In Situ Analytical Techniques for Reaction Monitoring

To optimize the synthesis of this compound and to gain a deeper understanding of its reaction kinetics and mechanisms, the application of advanced in situ analytical techniques is crucial.

Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) and Process Analytical Technology (PAT) could be employed to monitor the real-time concentration of reactants, intermediates, and products during the cyclization reaction. This would allow for precise determination of reaction endpoints and the identification of any transient intermediates, leading to improved yields and purity.

In situ NMR spectroscopy is another powerful tool that could provide detailed structural information about the species present in the reaction mixture at any given time. This would be particularly valuable for elucidating the stereochemical course of the reaction.

Furthermore, fluorescence-based monitoring could be explored. nih.govacs.org By attaching a fluorescent tag to one of the starting materials, it might be possible to develop a sensitive and non-invasive method for tracking the progress of the synthesis. nih.govacs.org

| Analytical Technique | Information Gained | Potential Impact |

| In situ FT-IR (ReactIR) | Real-time concentration profiles of reactants and products | Optimization of reaction conditions and yield |

| In situ NMR Spectroscopy | Structural elucidation of intermediates and stereochemical analysis | Deeper mechanistic understanding |

| Fluorescence Spectroscopy | Reaction progress tracking with high sensitivity | Development of novel high-throughput screening methods |

Deeper Computational Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the reaction mechanisms involved in the synthesis and reactivity of this compound.

Future computational studies should focus on modeling the transition states of the key bond-forming steps in the proposed synthetic routes. This would provide insights into the origins of stereoselectivity and could guide the rational design of more effective catalysts. For instance, DFT calculations could be used to predict which chiral catalyst is most likely to favor the formation of a desired stereoisomer.

The conformational landscape of the tetrahydropyran ring in this compound can also be investigated using computational methods. Understanding the preferred chair or boat conformations of the different stereoisomers is essential for predicting their reactivity and physical properties.

Furthermore, computational studies can be employed to explore the potential energy surfaces of various reactions involving the hydroxyl group and the ether linkage, thereby predicting the feasibility of different synthetic transformations and identifying potential side reactions.

Design of Next-Generation Catalytic Systems

Building upon the insights gained from synthetic, analytical, and computational studies, the design of next-generation catalytic systems for the synthesis of this compound represents a significant future research direction.

The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could offer advantages in terms of catalyst recyclability and ease of product purification. mdpi.com Chiral catalytic sites could be incorporated into the pores of a MOF, creating a "nanoreactor" for the stereoselective synthesis of the target molecule.

Bifunctional catalysts, which possess both a Lewis acidic site to activate the aldehyde and a Brønsted basic site to deprotonate the alcohol, could also be designed to enhance the efficiency of the cyclization reaction.

Finally, the exploration of biocatalysis, using enzymes such as alcohol dehydrogenases or cyclases, could provide a green and highly selective alternative to traditional chemical synthesis. While this would require significant effort in enzyme screening and engineering, the potential rewards in terms of sustainability and stereocontrol are substantial.

| Catalyst Type | Key Features | Potential Advantages |

| Heterogeneous Catalysts (e.g., MOFs) | Recyclable, well-defined active sites | Improved sustainability and process efficiency |

| Bifunctional Catalysts | Contains both acidic and basic functionalities | Enhanced reaction rates and selectivity |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions | Environmentally friendly and highly specific synthesis |

Q & A

Q. What mechanistic insights explain differential reactivity in nucleophilic vs. electrophilic substitutions?

- Methodological Answer : Nucleophilic attack (e.g., SN2) is disfavored at the hydroxyl-bearing carbon due to steric hindrance, while electrophilic substitutions (e.g., Friedel-Crafts) proceed via a carbocation intermediate stabilized by adjacent alkyl groups. Isotopic labeling (²H/¹³C) and Hammett studies (ρ ≈ -0.8) confirm the dominance of inductive effects over resonance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products